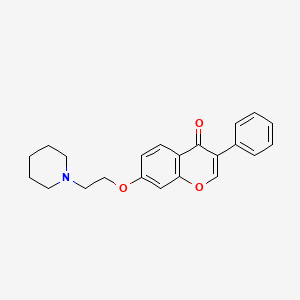

3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as Ly294002, is a small molecule inhibitor that has been widely used in scientific research to study various cellular processes. This molecule is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes, which play a critical role in regulating cell growth, survival, and metabolism.

Aplicaciones Científicas De Investigación

Antiviral Activity

Chromen-4-one derivatives have been studied for their antiviral properties. The structure of “3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” suggests potential efficacy in inhibiting viral replication. Indole derivatives, which share some structural similarities, have shown inhibitory activity against influenza A and Coxsackie B4 virus . By extension, this compound may be researched for its effectiveness against similar RNA and DNA viruses.

Anticancer Potential

The pharmacophore present in “3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” could be explored for its anticancer activities. Research on indole derivatives has revealed various compounds with the ability to inhibit cancer cell growth . This compound could be synthesized and screened for cytotoxicity against different cancer cell lines.

Antimicrobial Efficacy

The structural features of this compound suggest it may possess antimicrobial properties. Studies on related molecules have demonstrated activity against a range of bacteria and fungi, indicating that this compound could be a starting point for the development of new antimicrobial agents .

Enzyme Inhibition

Many therapeutic drugs work by inhibiting specific enzymes involved in disease processes. The “3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one” compound could be assessed for its ability to inhibit enzymes like dipeptidylpeptidase-IV (DPP-IV), which is a target for diabetes treatment .

Mecanismo De Acción

Target of Action

The primary target of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with AChE, inhibiting its activity . By inhibiting AChE, the compound increases the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and subsequent enhancement of cholinergic transmission .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This can have various effects at the cellular level, depending on the specific type of cholinergic receptor and the location of the synapse .

Propiedades

IUPAC Name |

3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c24-22-19-10-9-18(25-14-13-23-11-5-2-6-12-23)15-21(19)26-16-20(22)17-7-3-1-4-8-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGALRQARGWNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)

![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)

![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)

![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)

![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)